molecular formula C15H24O4 B12309453 4-Hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one

4-Hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one

Cat. No.: B12309453
M. Wt: 268.35 g/mol
InChI Key: XDCICCSDIUXWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,11,12-Trihydroxydrim-7-en-6-one typically involves multiple steps, starting from simpler organic compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods

Industrial production methods for 9alpha,11,12-Trihydroxydrim-7-en-6-one are not widely documented in public literature.

Chemical Reactions Analysis

Types of Reactions

9alpha,11,12-Trihydroxydrim-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may result in alcohols or other reduced forms of the compound .

Scientific Research Applications

9alpha,11,12-Trihydroxydrim-7-en-6-one has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Investigated for its potential inhibitory effects on various biological pathways.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9alpha,11,12-Trihydroxydrim-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    9alpha,11,12-Trihydroxydrim-7-en-6-one: A natural sesquiterpenoid with potential inhibitory effects.

    9alpha,11,12-Trihydroxydrim-7-en-6-one derivatives: Modified forms of the compound with similar structures and properties.

    Other sesquiterpenoids: Compounds with similar molecular frameworks but different functional groups.

Uniqueness

9alpha,11,12-Trihydroxydrim-7-en-6-one is unique due to its specific hydroxylation pattern and its potential as an inhibitor in various biological processes. Its distinct molecular structure allows it to interact with specific targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,12,16-17,19H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCICCSDIUXWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(=O)C=C(C2(CO)O)CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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